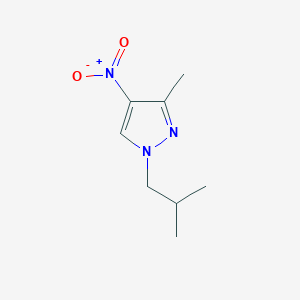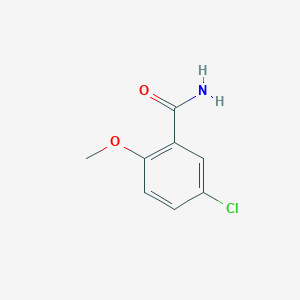![molecular formula C26H24N4O2 B2460440 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one CAS No. 1017499-96-5](/img/structure/B2460440.png)
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-methylpropan-1-one” is a complex organic molecule. It contains several functional groups including a furan ring, a bipyrazole moiety, and a ketone group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized from reactions involving furan-2-carboxylic acid hydrazide .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of compounds with structures related to 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one. These studies detail the conversion of furanones to a variety of heterocyclic systems, highlighting the synthetic versatility and potential biological importance of furan-based compounds (Hashem et al., 2007). Similarly, research into furans' reactivity with trithiazyl trichloride has led to new syntheses of isothiazoles, indicating the chemical reactivity of furan-containing compounds and their utility in generating novel heterocyclic systems (Duan et al., 1997).
Biological Activities
Studies have also focused on the pharmacological evaluation of novel derivatives incorporating furan and pyrazole moieties. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities (Kumar et al., 2017). Another study developed novel diethyl (arylfuranyl)(arylpyrazolylamino)methanephosphonates and evaluated their insecticidal activities, demonstrating the potential of furan-pyrazole derivatives in developing new insecticidal agents (Chen et al., 2017).
Antimicrobial and Antiviral Activities
Compounds incorporating furan and pyrazole rings have shown promising antimicrobial and antiviral activities. The conversion of 2(3H)-furanones into heterocyclic systems revealed some compounds with significant antiviral activity against HAV and HSV-1 viruses, indicating the therapeutic potential of these compounds in antiviral drug development (Hashem et al., 2007). Additionally, a study on the utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in synthesizing heterocyclic compounds demonstrated antimicrobial activity, further highlighting the biological relevance of these compounds (Abdelhamid et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of furan derivatives , which have a wide range of applications in various industries, including pharmaceuticals . .
Mode of Action
Furan derivatives are known for their reactivity , suggesting that this compound may interact with its targets through chemical reactions.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes
Pharmacokinetics
The molecular weight of similar furan derivatives has been reported , which could potentially influence the compound’s bioavailability.
Result of Action
Given the wide range of applications of furan derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-18(2)26(31)30-23(16-22(27-30)24-14-9-15-32-24)21-17-29(20-12-7-4-8-13-20)28-25(21)19-10-5-3-6-11-19/h3-15,17-18,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLKUSOINVUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2,4-dimethyl-5-(2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2460358.png)
![Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2460361.png)
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2460363.png)
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460364.png)
![2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid](/img/structure/B2460365.png)
![5-amino-N-(4-bromophenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2460368.png)
![1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester](/img/no-structure.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2460373.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2460375.png)


![Ethyl 4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2460378.png)
![1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2460379.png)
